molecular formula C18H12N2O B8661242 N-(1-Cyanonaphthalen-2-yl)benzamide CAS No. 79894-45-4

N-(1-Cyanonaphthalen-2-yl)benzamide

Cat. No. B8661242
CAS RN: 79894-45-4
M. Wt: 272.3 g/mol
InChI Key: VVRLBZVPNFUPMO-UHFFFAOYSA-N
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Patent
US05035736

Procedure details

33.6 g (0.2 mole) of 2-aminonaphthalene-1-carbonitrile (cf. Example 1) in 250 ml of absolute acetonitrile were added at 65° C. to a suspension of 32.3 g (0.24 mole) of copper(II) chloride (anhydrous) and 30.9 g (0.3 mole) of tert-butylnitrile in 800 ml of absolute acetonitrile. After the end of gas evolution, 2,000 ml of 20% strength hydrochloric acid were added to the cooled reaction mixture, and the precipitate was isolated, washed and dried. 31.7 g (70% of theory) of the title compound of melting point 82°-83° C. (active ingredient example 1001) were obtained in this manner.
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tert-butylnitrile
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
32.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N[C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]=1[C:20]#[N:21])(=O)C1C=CC=CC=1.[ClH:22]>C(#N)C.[Cu](Cl)Cl>[Cl:22][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]=1[C:20]#[N:21]

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C2=CC=CC=C2C=C1)C#N
Name
tert-butylnitrile
Quantity
30.9 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
32.3 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was isolated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2=CC=CC=C2C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.